Phenyl 2-hydroxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-5-methoxybenzoate can be synthesized through the esterification of salicylic acid with phenol. The reaction typically involves heating salicylic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halogenated, or other substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2-hydroxy-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is used in the formulation of certain pharmaceutical products, such as analgesics and antiseptics.
Industry: The compound is utilized in the manufacturing of polymers, lacquers, adhesives, and waxes
Mechanism of Action
Phenyl 2-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms:
Molecular Targets: It inhibits the activity of the enzyme cyclooxygenase (COX), which is involved in the formation of prostaglandins that cause inflammation, pain, and fever.
Pathways Involved: The inhibition of COX leads to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Phenyl 2-hydroxy-5-methoxybenzoate can be compared with other similar compounds such as:
Salicylic Acid: Both compounds have anti-inflammatory properties, but this compound is more commonly used in industrial applications.
Methyl Salicylate: Similar in structure, but methyl salicylate is often used in topical analgesics and liniments.
2-Hydroxybenzoic Acid: Shares similar chemical properties but differs in its applications and reactivity
This compound stands out due to its versatility in both industrial and pharmaceutical applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
phenyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-11-7-8-13(15)12(9-11)14(16)18-10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI Key |
GSKOHURUSAKKMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.